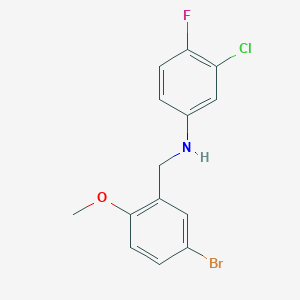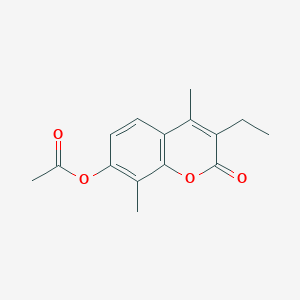![molecular formula C14H8ClN3O4 B5699371 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide, also known as CNF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CNF belongs to the family of cyanoacrylamide compounds, which are widely used in organic synthesis, material science, and medicinal chemistry.
作用机制
The mechanism of action of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that this compound exhibits anti-tumor activity in animal models of cancer. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions.
实验室实验的优点和局限性
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also a versatile building block for the synthesis of various functionalized molecules. However, this compound has some limitations for lab experiments. It is highly reactive and can polymerize rapidly, making it difficult to handle. This compound is also sensitive to moisture and should be stored in a dry environment.
未来方向
There are several future directions for 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide research. One potential direction is the development of this compound-based fluorescent probes for detecting metal ions in biological systems. Another direction is the investigation of this compound as a potential anti-cancer drug. Further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
The synthesis of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide can be achieved through a multi-step reaction process that involves the use of various reagents and solvents. The first step involves the preparation of 2-chloro-4-nitrophenylacetic acid, which is then reacted with furfurylamine to obtain the corresponding amide. The amide is subsequently converted to the cyanoacrylamide by reacting it with cyanoacetic acid and acetic anhydride. The final product is obtained after purification through column chromatography.
科学研究应用
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a precursor for the synthesis of functionalized polymers. In organic synthesis, this compound has been used as a versatile building block for the synthesis of various functionalized molecules.
属性
IUPAC Name |
(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O4/c15-12-6-9(18(20)21)1-3-11(12)13-4-2-10(22-13)5-8(7-16)14(17)19/h1-6H,(H2,17,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSXBWXXEDPVLN-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)

![phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)

![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)
![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5699341.png)
![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)
![ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)


![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)